Resinone

Beschreibung

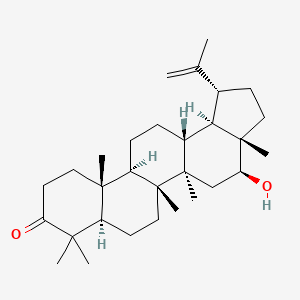

Structure

3D Structure

Eigenschaften

CAS-Nummer |

43043-12-5 |

|---|---|

Molekularformel |

C30H48O2 |

Molekulargewicht |

440.712 |

IUPAC-Name |

Lup-20(29)-en-3-one, 16-hydroxy-, (16beta)- |

InChI |

InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,24-,25+,27-,28+,29+,30+/m0/s1 |

InChI-Schlüssel |

SOKRNBGSNZXYIO-GEWJJWOZSA-N |

SMILES |

CC1(C)C(CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])[C@H](C(C)=C)CC[C@@](C)5[C@@H](O)C[C@](C)4[C@@](C)3CC[C@@]12[H])=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

16-Hydroxylup-20(29)-en-3-one |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition and Biological Activity of Resinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resinone, a naturally occurring pentacyclic triterpene, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent antimalarial properties. This technical guide provides a comprehensive overview of the chemical composition of this compound, alongside detailed experimental protocols for its synthesis and the evaluation of its biological effects. Furthermore, this document elucidates the potential signaling pathways through which this compound may exert its therapeutic effects, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Composition and Properties of this compound

This compound is chemically identified as 16-Hydroxylup-20(29)-en-3-one or 16β-Hydroxylup-20(29)-en-3-one. It belongs to the lupane (B1675458) class of triterpenoids, characterized by a five-ring carbon skeleton.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₂[1] |

| Molecular Weight | 440.71 g/mol [1] |

| IUPAC Name | (1R,3aS,4S,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-9-one |

| InChI | InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-22,24-25,32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,24-,25+,27-,28+,29+,30+/m0/s1 |

| SMILES | CC1(C)C(=O)CC[C@]2(C)[C@H]1CC[C@@]3(C)[C@H]2CC[C@]4(C)[C@H]3C--INVALID-LINK--[C@]5(C)CC--INVALID-LINK--C[C@H]45 |

| CAS Number | 43043-12-5 |

| Appearance | Solid powder under standard conditions.[1] |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from a readily available lupane triterpenoid, such as betulinic acid or lupeol. The key transformation would be the introduction of a hydroxyl group at the C-16 position and a ketone at the C-3 position.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Protection of the C-3 Hydroxyl Group (Acetylation)

-

Dissolve the lupane precursor (e.g., lupeol) in pyridine.

-

Add acetic anhydride (B1165640) and stir the reaction mixture at room temperature for 24 hours.

-

Pour the mixture into ice-cold water to precipitate the acetylated product.

-

Filter, wash with water, and dry the product.

Step 2: Allylic Oxidation at C-16

-

Dissolve the acetylated precursor in a suitable solvent system (e.g., dioxane and water).

-

Add selenium dioxide (SeO₂) and reflux the mixture for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and filter to remove selenium.

-

Evaporate the solvent under reduced pressure to obtain the crude 16-hydroxy product.

Step 3: Oxidation of the C-3 Hydroxyl Group This step would be performed on a precursor with a C-3 hydroxyl group if the starting material was not already a 3-keto compound.

-

Dissolve the substrate in a suitable solvent like dichloromethane (B109758) (DCM).

-

Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the 3-keto product.

Step 4: Deprotection of the C-3 Hydroxyl Group (if applicable)

-

Dissolve the acetylated product in a solvent like methanol.

-

Add a solution of potassium hydroxide (B78521) in methanol.

-

Stir at room temperature for 2-3 hours.

-

Neutralize the reaction with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Biological Activity and Experimental Protocols

The most significant reported biological activity of this compound is its potent antimalarial action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]

In Vitro Antimalarial Activity Assay

The in vitro antimalarial activity of this compound can be determined using standard assays that measure the inhibition of parasite growth.

Table 2: Summary of In Vitro Antimalarial Assay Protocols

| Assay | Principle | Key Steps |

| [³H]-Hypoxanthine Incorporation Assay | Measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's nucleic acids as an indicator of growth.[3] | 1. Culture synchronized ring-stage P. falciparum in 96-well plates. 2. Add serial dilutions of this compound. 3. After 24h, add [³H]-hypoxanthine to each well. 4. Incubate for an additional 24-48h. 5. Harvest the cells and measure radioactivity using a scintillation counter. |

| SYBR Green I-based Fluorescence Assay | Utilizes the fluorescent dye SYBR Green I, which intercalates with parasite DNA, to quantify parasite proliferation. | 1. Culture synchronized ring-stage P. falciparum in 96-well plates. 2. Add serial dilutions of this compound and incubate for 72h. 3. Lyse the red blood cells and add SYBR Green I dye. 4. Measure fluorescence intensity to determine parasite growth inhibition. |

| Imaging-based High-Throughput Assay | Employs DNA-intercalating dyes (e.g., DAPI) and automated microscopy to visualize and count parasites.[4] | 1. Plate synchronized parasites in 384-well plates with serial dilutions of this compound. 2. Incubate for 72h. 3. Stain with a fluorescent DNA dye (e.g., DAPI). 4. Acquire images using a high-content imaging system. 5. Analyze images to quantify parasite numbers. |

Experimental Workflow for In Vitro Antimalarial Assay

Figure 2: General experimental workflow for in vitro antimalarial assays.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of other pentacyclic triterpenes with antimalarial activity, several potential mechanisms of action can be proposed.

Proposed Mechanisms of Antimalarial Action

-

Inhibition of Parasite Invasion: Some pentacyclic triterpenes are thought to incorporate into the erythrocyte membrane, altering its properties and thereby inhibiting the invasion of merozoites.[1]

-

Disruption of Mitochondrial Function: Certain triterpenoids may interfere with the parasite's mitochondrial membrane potential, leading to mitochondrial dysfunction and parasite death.[5]

-

Inhibition of Hemozoin Formation: A common mechanism for antimalarial drugs is the inhibition of β-hematin (hemozoin) formation. This leads to the accumulation of toxic free heme within the parasite.[5]

Figure 3: Potential antimalarial mechanisms of action for this compound.

Conclusion

This compound presents a promising natural product scaffold for the development of novel antimalarial agents. Its well-defined chemical structure and potent biological activity warrant further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research aimed at optimizing the therapeutic potential of this compound and its derivatives. Further studies are essential to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. malariaworld.org [malariaworld.org]

- 2. benchchem.com [benchchem.com]

- 3. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Optimization of a Novel 384-Well Anti-Malarial Imaging Assay Validated for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two series of new semisynthetic triterpene derivatives: differences in anti-malarial activity, cytotoxicity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Core Safety Data of Photopolymer Resins: A Technical Guide

Disclaimer: A specific Material Safety Data Sheet (MSDS) for a substance named "Resinone" could not be located. This guide provides an in-depth technical analysis based on the safety data sheets of various photopolymer resins, with a focus on products from the brand RESIONE, and toxicological data of common resin components like Bisphenol A diglycidyl ether (BADGE) and acrylate (B77674) monomers. This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Photopolymer resins are complex mixtures, and their hazards are primarily associated with the individual components. The most common hazards are skin irritation, serious eye irritation, and the potential for allergic skin reactions (skin sensitization). Some resins may also be toxic to aquatic life with long-lasting effects.

The primary components of many resins include epoxy resins such as Bisphenol A diglycidyl ether (BADGE) and various acrylate monomers. Uncured photopolymer resin is generally considered a hazardous material. Contact can lead to skin and eye irritation, including rashes and burns. Some resins may also emit Volatile Organic Compounds (VOCs), which can cause headaches, dizziness, and respiratory irritation.

Toxicological Data

The toxicological profile of a resin is determined by its constituent chemicals. Below is a summary of key toxicological data for common resin components.

Table 1: Toxicological Data for Bisphenol A Diglycidyl Ether (BADGE)

| Endpoint | Value | Species | Reference |

| No-Observed-Adverse-Effect Level (NOAEL) | 50 mg/kg body weight/day | Rat (90-day study) | [1] |

| No-Observed-Adverse-Effect Level (NOAEL) | 15 mg/kg body weight/day | Male Rat (2-year carcinogenicity study) | [1][2] |

| Estimated Daily Human Intake | 0.16 µg/kg body weight/day | Human | [1] |

BADGE has low oral and dermal lethal toxicity in animal studies but is recognized as a skin irritant and a highly reactive allergen.[3] It is not classifiable as to its carcinogenicity to humans (Group 3).[2][3]

Experimental Protocols

Understanding the methodologies used to assess the safety of these materials is crucial for a research-oriented audience.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This protocol is a standard method to assess the general toxicity of a material on a cellular level.

Objective: To determine the potential of a resin or its leachable components to cause cell death.

Methodology:

-

Material Preparation:

-

Cell Culture and Exposure:

-

A suitable cell line, such as L929 mouse fibroblasts, is cultured to a near-confluent monolayer in 96-well plates.[4]

-

The culture medium is replaced with the prepared material extracts. Control groups include fresh medium (negative control) and a known cytotoxic substance (positive control).[5]

-

The cells are incubated with the extracts for a specified duration (e.g., 24, 48, 72 hours).[4]

-

-

Cytotoxicity Measurement (MTT Assay):

-

After incubation, the extract medium is removed.

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

-

The formazan is then solubilized, and the absorbance is measured with a spectrophotometer.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage relative to the negative control.

-

Skin Sensitization Assessment

Modern approaches to skin sensitization testing focus on the Adverse Outcome Pathway (AOP), which outlines the key biological events from chemical exposure to an allergic reaction.[6]

Key Events in the Skin Sensitization AOP:

-

Covalent Binding to Proteins (Haptenation): The chemical binds to skin proteins.

-

Keratinocyte Activation: This triggers the release of pro-inflammatory cytokines.

-

Dendritic Cell Maturation and Mobilization: Immune cells in the skin are activated.

-

T-Cell Proliferation: This leads to the development of immunological memory.[6]

Experimental Assays for Key Events:

-

Direct Peptide Reactivity Assay (DPRA): Measures the reactivity of a chemical with model peptides, addressing the first key event.

-

KeratinoSens™ Assay: Uses a human keratinocyte cell line to measure the activation of pathways involved in the second key event.

-

human Cell Line Activation Test (h-CLAT): Assesses the maturation of dendritic cells, addressing the third key event.[6]

Visualizing Workflows and Pathways

Safe Handling Workflow for Photopolymer Resins

Figure 1: Safe Handling Workflow

This diagram outlines the essential steps for safely handling photopolymer resins, from preparation to disposal.

Simplified Signaling Pathway for Skin Sensitization

Figure 2: Skin Sensitization Pathway

This diagram illustrates the key events in the adverse outcome pathway for skin sensitization by a chemical hapten.

Hazard Identification and Control Measures

Figure 3: Hazard Control Logic

This diagram shows the logical flow from identifying hazards in an MSDS to implementing appropriate control measures.

Concluding Remarks for the Scientific Professional

While photopolymer resins are powerful tools in research and development, a thorough understanding of their chemical composition and associated hazards is paramount. For professionals in drug development and related fields, it is essential to look beyond the basic safety precautions and consider the potential for cytotoxicity, endocrine disruption, and other biological effects of leachable components from the cured material, especially in applications where biocompatibility is a concern. The provided experimental protocols offer a starting point for in-house evaluation of these materials. Always refer to the specific MSDS for the product in use and consult with safety professionals to ensure a safe working environment.

References

- 1. tandfonline.com [tandfonline.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Bisphenol A diglycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro cytotoxicity of self-curing acrylic resins of different colors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Biocompatibility of Resinone 3D Printing Resin: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The initial investigation into the biocompatibility of a specific 3D printing resin designated "Resinone" has revealed a critical finding: there is no commercially available or academically cited 3D printing material with this name for which biocompatibility data is publicly accessible. The term "this compound" appears in biochemical literature as a plant-derived secondary metabolite, but not in the context of a photopolymer resin for 3D printing.[1]

This guide will therefore proceed by presenting a comprehensive overview of the biocompatibility evaluation of a representative, well-documented, and widely used class of biocompatible 3D printing resins. The principles, experimental protocols, and data interpretation methodologies discussed herein are directly applicable to the assessment of any novel resin intended for biomedical applications. For the purpose of this technical guide, we will focus on the types of data and experimental workflows commonly presented for medical-grade photopolymer resins.

Introduction to Biocompatibility for 3D Printing Resins

Biocompatibility, in the context of medical devices and materials, refers to the ability of a material to perform with an appropriate host response in a specific application. For 3D printing resins, which are increasingly used for applications such as surgical guides, medical models, and drug delivery systems, a thorough assessment of biocompatibility is paramount to ensure patient safety and device efficacy.

The evaluation of biocompatibility is governed by a series of international standards, with the ISO 10993 series, particularly ISO 10993-1 ("Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process"), providing the foundational framework. This framework advocates a risk-based approach, where the extent of biological testing is determined by the nature and duration of the material's contact with the body.

Core Biocompatibility Assessment Workflow

The biocompatibility assessment of a 3D printing resin is a multi-stage process that begins with material characterization and culminates in in vivo studies, if required by the risk assessment.

Key Experimental Protocols and Data Presentation

Cytotoxicity Testing (ISO 10993-5)

Objective: To assess the potential of the resin to cause cell death or inhibit cell growth.

Methodology:

-

Extract Preparation: Cured samples of the 3D printed resin are incubated in a cell culture medium (e.g., MEM) at 37°C for a defined period (e.g., 24 hours) to create an extract.

-

Cell Culture: A monolayer of a standardized cell line (e.g., L929 mouse fibroblasts) is cultured.

-

Exposure: The culture medium is replaced with the resin extract. Control groups are exposed to a negative control (fresh medium) and a positive control (a known cytotoxic material).

-

Incubation: The cells are incubated for a specified duration.

-

Assessment: Cell viability is quantified using a colorimetric assay such as MTT or XTT. The degree of cytotoxicity is typically graded on a scale from 0 (non-cytotoxic) to 4 (severely cytotoxic).

Data Presentation:

| Test Article | Cell Viability (%) | Cytotoxicity Grade |

| Resin Extract | > 95% | 0 |

| Negative Control | 100% | 0 |

| Positive Control | < 30% | 4 |

Sensitization Assay (ISO 10993-10)

Objective: To determine the potential of the resin to cause an allergic or hypersensitivity reaction.

Methodology (Guinea Pig Maximization Test - GPMT):

-

Induction Phase: Guinea pigs are initially exposed to the resin extract via intradermal injection and topical application to induce a potential allergic response.

-

Challenge Phase: After a rest period, the animals are challenged with a topical application of the resin extract at a different site.

-

Observation: The challenge sites are observed for signs of an allergic reaction (e.g., redness, swelling) at 24 and 48 hours post-application.

Data Presentation:

| Test Group | Number of Animals | Sensitization Rate (%) | Result |

| Resin Extract | 10 | 0% | Non-sensitizing |

| Negative Control | 5 | 0% | Non-sensitizing |

Implantation Studies (ISO 10993-6)

Objective: To evaluate the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation.

Methodology:

-

Implantation: Sterilized samples of the cured resin are surgically implanted into the muscle tissue of a suitable animal model (e.g., rabbits).

-

Observation Period: The animals are observed for a predetermined period (e.g., 2 weeks, 12 weeks) to assess the local tissue response.

-

Histopathology: After the observation period, the implantation sites are excised, and tissue sections are prepared for microscopic examination by a pathologist. The local inflammatory response, fibrosis, and tissue degeneration are evaluated.

Data Presentation:

| Time Point | Macroscopic Observations | Microscopic Findings | Biocompatibility Assessment |

| 2 Weeks | No signs of inflammation or necrosis | Minimal inflammatory cell infiltrate, thin fibrous capsule | Biocompatible |

| 12 Weeks | No signs of inflammation or necrosis | Resolution of inflammation, mature fibrous capsule | Biocompatible |

Signaling Pathways in Biocompatibility

The interaction of a material with biological systems can trigger a cascade of cellular signaling pathways. Understanding these pathways is crucial for interpreting biocompatibility data. For instance, the inflammatory response is a key consideration.

Conclusion

While the specific 3D printing resin "this compound" could not be identified in publicly available literature, the principles and methodologies for assessing the biocompatibility of photopolymer resins are well-established. A thorough evaluation, guided by the ISO 10993 standards, involves a tiered approach of in vitro and in vivo testing. For researchers, scientists, and drug development professionals, a comprehensive understanding of these testing protocols, the interpretation of the resulting data, and the underlying biological pathways is essential for the safe and effective translation of 3D printed materials from the laboratory to clinical applications. The lack of biocompatibility data for some commercially available resins, such as Formlabs Clear Resin V4 and Grey Resin V4.1, underscores the importance of consulting manufacturer's documentation for specific biocompatibility certifications before use in any medical or research application involving contact with biological systems.[2][3]

References

Resinone: A Technical Guide to a Potent Antimalarial Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resinone, a pentacyclic triterpenoid (B12794562) of the lupane (B1675458) class, has emerged as a significant natural product of interest due to its potent biological activities, most notably its profound efficacy against the malaria parasite, Plasmodium falciparum. Formally identified as 16β-hydroxylup-20(29)-en-3-one, this compound has been isolated from plant species such as Acacia cedilloi and Fluorensia resinosa. Its compelling antiplasmodial activity, with a half-maximal inhibitory concentration (IC₅₀) of less than 1 μg/mL, positions it as a promising lead compound in the development of novel antimalarial therapeutics. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and biological activity of this compound. It details generalized experimental protocols for its isolation from natural sources, a representative protocol for the assessment of its antiplasmodial activity, and a plausible synthetic pathway. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and parasitology.

Discovery and Natural Occurrence

This compound is a rare lupane-type triterpenoid. It was first isolated from Fluorensia resinosa and has since been identified in the bark of the more recently described species, Acacia cedilloi.[1] The structural elucidation of this compound was definitively established as 16β-hydroxylup-20(29)-en-3-one through extensive spectroscopic analysis, including detailed 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry experiments.[1]

Generalized Isolation Protocol

A specific, detailed protocol for the isolation of this compound has not been extensively published. However, a general methodology for the extraction and purification of triterpenoids from plant bark can be applied. This typically involves solvent extraction followed by chromatographic separation.

Caption: Generalized workflow for the isolation of this compound.

Protocol 1: Representative Isolation of this compound

-

Preparation of Plant Material: The bark of a source plant (e.g., Acacia cedilloi) is collected, air-dried at room temperature for several days, and then ground into a fine powder.

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction, typically through maceration at room temperature with a non-polar solvent such as n-hexane or dichloromethane, to isolate lipophilic compounds including triterpenoids.[2][3]

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.[2]

-

Elution: The column is eluted with a gradient system of increasing polarity, commonly a mixture of n-hexane and ethyl acetate (B1210297).[2] Fractions are collected systematically.

-

Monitoring and Pooling: The collected fractions are monitored by Thin-Layer Chromatography (TLC), visualizing spots under UV light or with a staining agent (e.g., 10% sulfuric acid followed by heating).[2] Fractions with similar TLC profiles corresponding to the target compound are pooled.

-

Final Purification: The pooled fractions are further purified, often by recrystallization from a suitable solvent system (e.g., methanol (B129727) or an acetone (B3395972) wash), to yield pure, crystalline this compound.[2]

Synthesis of this compound

A total synthesis of this compound has not been reported in the literature to date. However, a plausible semi-synthetic route can be proposed starting from lupeol, a readily available natural triterpenoid. This hypothetical pathway involves the selective oxidation of both the C-3 hydroxyl group and the C-16 allylic position of the lupane skeleton. A related synthesis of a 16-oxo lupane derivative has been described and serves as a basis for this proposed route.

Caption: Plausible semi-synthetic route to this compound from Lupeol.

Protocol 2: Plausible Synthesis of this compound

-

Step 1: Oxidation of Lupeol to Lupenone. Lupeol is dissolved in a suitable solvent like acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at a low temperature (0°C). The reaction proceeds to oxidize the C-3 hydroxyl group to a ketone. The resulting product, Lupenone (Lup-20(29)-en-3-one), is then isolated and purified.

-

Step 2: Allylic Oxidation of Lupenone. The intermediate, Lupenone, is dissolved in a solvent mixture such as dioxane and water. Selenium dioxide (SeO₂) is added, and the mixture is refluxed for several hours.[4] This reaction introduces a hydroxyl group at the C-16 position via allylic oxidation.

-

Purification: The final product, this compound (16β-hydroxylup-20(29)-en-3-one), is purified from the reaction mixture using column chromatography on silica gel with a hexane-ethyl acetate gradient.[4]

Physicochemical and Spectroscopic Data

This compound's structure as a pentacyclic triterpenoid imparts specific physical and chemical characteristics. The quantitative data available for this compound and its parent ketone, Lupenone, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 16β-hydroxylup-20(29)-en-3-one | [1] |

| Molecular Formula | C₃₀H₄₈O₂ | [5] |

| Molecular Weight | 440.71 g/mol | [5] |

| Appearance | Solid Powder | [5] |

| Melting Point (°C) | 168-170 (for Lupenone) | [6] |

| Optical Rotation | Data not available | |

Table 2: Key NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

|---|---|---|

| C-3 | 218.1 | - |

| C-16 | 76.5 | 4.35 (dd) |

| C-20 | 150.2 | - |

| C-29 | 109.8 | 4.72 (br s), 4.60 (br s) |

| C-30 | 19.3 | 1.69 (s) |

Data derived from complete NMR assignment studies.[1]

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its potent antiplasmodial action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 3: In Vitro Antiplasmodial Activity of this compound

| Compound | P. falciparum Strain | IC₅₀ Value |

|---|

| this compound | Not Specified | < 1 μg/mL (< 2.27 µM) |

Proposed Mechanism of Action

The precise molecular target of this compound within the malaria parasite has not been definitively elucidated. However, studies on the parent triterpene, lupeol, suggest a potential mechanism that is not directly toxic to the parasite itself but rather targets the host red blood cell.[7] Lupeol has been shown to incorporate into the erythrocyte membrane, inducing a shape change towards stomatocytosis.[7] This alteration of the host cell membrane makes it an inhospitable environment for parasite growth and replication.[7] It is plausible that this compound shares this indirect mechanism of action.

Caption: Proposed mechanism via host erythrocyte modification.

Experimental Protocols: Biological Assays

The antiplasmodial activity of compounds like this compound is typically determined using a high-throughput in vitro assay. The SYBR Green I-based fluorescence assay is a widely accepted, reliable, and cost-effective method.

Protocol 3: In Vitro Antiplasmodial Assay (SYBR Green I Method)

-

Parasite Culture: P. falciparum (chloroquine-sensitive or resistant strains) is maintained in a continuous culture with human erythrocytes in a complete culture medium (e.g., RPMI-1640) in a controlled environment (5% CO₂, 5% O₂, 90% N₂ at 37°C).[1]

-

Synchronization: For consistent results, the parasite culture is synchronized to the ring stage, often using a 5% D-sorbitol treatment.

-

Drug Plate Preparation: Serial dilutions of this compound (dissolved in DMSO) are prepared in a 96-well microtiter plate. A known antimalarial drug (e.g., Chloroquine) is used as a positive control, and wells with solvent serve as a negative (100% growth) control.[1]

-

Assay Initiation: A parasite suspension (e.g., 2% parasitemia, 1% hematocrit) is added to each well of the drug plate.

-

Incubation: The plates are incubated for 72 hours under the standard culture conditions to allow for parasite replication.[1]

-

Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites. The plates are incubated in the dark at room temperature for 1-2 hours.[1]

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.

-

Data Analysis: The fluorescence readings are used to calculate the percent growth inhibition for each drug concentration relative to the negative control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound (16β-hydroxylup-20(29)-en-3-one) is a potent antimalarial natural product with significant potential as a scaffold for drug development. Its high efficacy against P. falciparum warrants further investigation. Future research should focus on several key areas:

-

Elucidation of the specific antimalarial mechanism of action.

-

Development of a total synthesis to enable the generation of analogues for structure-activity relationship (SAR) studies.

-

In vivo efficacy and toxicity studies in animal models of malaria.

-

Exploration of its activity against drug-resistant parasite strains.

A deeper understanding of this compound's biology and chemistry will be crucial in harnessing its therapeutic potential in the global fight against malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.ppnp.ac.id [repository.ppnp.ac.id]

- 3. Isolation of Two Furanoditerpenes and Two Triterpenes from the Stem Bark of Dalbergia lanceolaria L.f. [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of lupeol-derived triterpenic azines as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Resinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resinone, a lupane-type triterpenoid (B12794562) chemically identified as 16β-Hydroxylup-20(29)-en-3-one, is a natural product with potential therapeutic applications. Due to a scarcity of direct research on this compound, this technical guide synthesizes the in vitro mechanisms of action of structurally analogous lupane-type triterpenoids to infer its likely biological activities. The primary mechanisms elucidated for close analogs of this compound are potent anti-cancer and anti-inflammatory effects.

This guide provides a comprehensive overview of the probable signaling pathways, quantitative data from related compounds, and detailed experimental protocols for key in vitro assays relevant to the study of this compound's mechanism of action. The information presented herein is intended to serve as a foundational resource to guide future research and drug development efforts centered on this promising compound.

Introduction to this compound

This compound is a pentacyclic triterpenoid belonging to the lupane (B1675458) family. Its chemical structure, 16β-Hydroxylup-20(29)-en-3-one, suggests that it may share biological activities with other well-studied lupane-type triterpenoids. This class of compounds is known for a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. This guide will focus on the in vitro mechanisms of action that are most likely for this compound based on the activities of its structural analogs.

Postulated In Vitro Mechanisms of Action

Based on the activities of structurally similar lupane-type triterpenoids, the primary in vitro mechanisms of action for this compound are postulated to be:

-

Anti-Cancer Activity via Apoptosis Induction: Like other lupane triterpenoids, this compound is likely to exhibit cytotoxic effects against various cancer cell lines by inducing programmed cell death, or apoptosis.

-

Anti-Inflammatory Activity via NF-κB Pathway Inhibition: this compound is predicted to possess anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

-

Enzyme Inhibition: There is a possibility that this compound may exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as observed with a structurally related compound.

Anti-Cancer Activity: Induction of Apoptosis

The induction of apoptosis is a hallmark of the anti-cancer activity of many lupane-type triterpenoids. It is highly probable that this compound shares this mechanism.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, the executioners of apoptosis. A key event is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

Quantitative Data from Analogous Compounds

Direct quantitative data for the cytotoxic activity of this compound is not currently available in the public domain. However, data from structurally similar lupane-type triterpenoids provide an indication of its potential potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Lup-28-al-20(29)-en-3-one[1] | K562 | Human Leukemia | Not specified, but showed marked inhibition |

| 3β,6β,16β-Trihydroxylup-20(29)-ene[2] | HaCaT | Human Keratinocytes | Not specified, but induced apoptosis |

Experimental Protocols

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of lupane-type triterpenoids are often mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is postulated to inhibit this pathway by preventing the degradation of IκB.

References

- 1. The effect of 3β, 6β, 16β-trihydroxylup-20(29)-ene lupane compound isolated from Combretum leprosum Mart. on peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lup-20(29)-en-3β,28-di-yl-nitrooxy acetate affects MCF-7 proliferation through the crosstalk between apoptosis and autophagy in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Resinone: An In-Depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of resinone, a pentacyclic triterpenoid (B12794562) of interest in pharmaceutical research. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from closely related and structurally similar lupane-type triterpenoids, primarily betulin (B1666924) and betulinic acid, to provide a robust framework for understanding and predicting the physicochemical properties of this compound. All experimental protocols are presented as standardized procedures applicable to the study of this compound and similar natural products.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. This compound's structure, which contains both polar functional groups (a hydroxyl and a ketone) and a large non-polar carbon skeleton, suggests a variable solubility profile dependent on the solvent's polarity.

Qualitative Solubility

Based on its structural characteristics and preliminary findings, this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). The solubility behavior of structurally similar lupane (B1675458) triterpenoids, such as betulin, indicates that this compound is likely to be soluble in boiling alcohols, ether, chloroform, benzene, and pyridine, with lower solubility in non-polar organic solvents.[1]

Quantitative Solubility Data (Proxy Data)

| Solvent | Solubility of Betulin (g/L) at 278.2 K (5°C) | Solubility of Betulin (g/L) at 288.2 K (15°C) | Solubility of Betulin (g/L) at 298.2 K (25°C) | Solubility of Betulin (g/L) at 308.2 K (35°C) |

| Methanol | 0.21 | 0.35 | 0.58 | 0.95 |

| Ethanol | 0.78 | 1.25 | 1.95 | 2.98 |

| 1-Propanol | 1.05 | 1.68 | 2.62 | 4.05 |

| 1-Butanol | 1.35 | 2.15 | 3.35 | 5.12 |

| Chloroform | 15.2 | 20.5 | 27.8 | 38.5 |

| Acetone | 3.25 | 5.20 | 8.15 | 12.5 |

| Ethyl Acetate | 2.85 | 4.55 | 7.10 | 10.8 |

| Cyclohexane | 0.06 | 0.10 | 0.17 | 0.28 |

Data extracted from studies on betulin and presented as a proxy for this compound.[2][3]

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the final desired this compound concentrations and a final DMSO concentration of 1-2%.

-

Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

-

Analysis: Analyze the plate for precipitation using a nephelometer or by filtering the samples and quantifying the soluble compound in the filtrate using HPLC-UV.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound in its solid state and is considered the "gold standard" for solubility measurement.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the test solvent (e.g., water, PBS, or organic solvents).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.[4]

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper storage, handling, and formulation development.

Storage Conditions and General Stability

Lupane-type triterpenoids like this compound are generally stable in the solid state when protected from light and moisture. For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative and hydrolytic degradation.[5] For short-term storage, 2-8°C is acceptable.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and pathways of a drug substance under stress conditions. This information is essential for developing stability-indicating analytical methods.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-72 hours.[5]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-72 hours.[5]

-

Oxidation: 3% H₂O₂ at room temperature for 24-72 hours.[5]

-

Thermal Degradation: 80°C for 24-72 hours (solid or in solution).[5]

-

Photodegradation: Exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[5][6]

The primary sites for degradation in lupane triterpenoids are often the hydroxyl groups and any carbon-carbon double bonds, which are susceptible to oxidation and other chemical transformations.[5]

Experimental Protocol for Stability Testing

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the forced degradation conditions described in section 3.2.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Sample Processing: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method for related triterpenoids uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without an acid modifier like acetic acid) and UV detection at approximately 210 nm.[7][8]

-

Data Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. evotec.com [evotec.com]

- 5. benchchem.com [benchchem.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. omicsonline.org [omicsonline.org]

Sterilization of 3D Printed Photopolymer Resins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of common sterilization methods for 3D printed parts fabricated from photopolymer resins. It is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate sterilization techniques for their specific applications, ensuring the integrity and safety of their 3D printed devices.

Introduction

The advent of 3D printing, particularly with photopolymer resins, has revolutionized the creation of complex and customized parts for medical and research applications. From surgical guides to microfluidic devices, the ability to rapidly prototype and manufacture intricate geometries offers unprecedented advantages. However, for many applications, especially those involving cell culture, drug delivery, and medical devices, achieving sterility without compromising the material properties and dimensional accuracy of the printed part is a critical challenge.

This document outlines the most common sterilization methods, their effects on photopolymer resins, and provides generalized experimental protocols to guide the validation process.

Overview of Sterilization Methods

The selection of an appropriate sterilization method is contingent on the material properties of the photopolymer resin, the design of the part, and its intended application. The most prevalent methods include steam autoclaving, ethylene (B1197577) oxide (EtO) gas sterilization, radiation-based methods (Gamma and Electron Beam), and low-temperature hydrogen peroxide plasma sterilization.

Method Comparison

The following tables summarize the key characteristics and quantitative effects of each sterilization method on photopolymer resins. It is crucial to note that the data presented is a synthesis from various studies and may not be directly comparable due to differences in resin formulations, printing parameters, and testing methodologies. Validation with the specific resin and part geometry is imperative.

Table 1: General Comparison of Sterilization Methods

| Feature | Steam Autoclave | Ethylene Oxide (EtO) | Gamma Irradiation | Low-Temperature H₂O₂ Plasma |

| Mechanism | High-pressure saturated steam | Alkylation of DNA and proteins | DNA cleavage via high-energy photons | Free radical generation |

| Temperature | 121°C - 134°C[1] | 37°C - 63°C[2] | Ambient | 37°C - 55°C[3][4] |

| Cycle Time | Short (minutes to hours)[3] | Long (hours to days, including aeration)[5] | Short (minutes to hours) | Short to moderate (1-2 hours)[3] |

| Penetration | Excellent for surfaces, limited for complex internal geometries | Excellent[6] | Excellent | Limited for long, narrow lumens |

| Material Compatibility | Limited for heat-sensitive resins | Good for many polymers, but potential for residual toxicity[6] | Can cause polymer degradation, discoloration[3] | Good for heat and moisture-sensitive materials[7] |

| Residuals | None | Toxic (EtO, ECH), requires extensive aeration[2] | None | Non-toxic byproducts (water, oxygen)[7] |

Table 2: Quantitative Effects on Photopolymer Resin Properties

| Property | Steam Autoclave | Ethylene Oxide (EtO) | Gamma Irradiation | Low-Temperature H₂O₂ Plasma |

| Dimensional Change | Can be significant, especially for materials with low HDT.[1] Volumetric changes can occur.[8] | Generally low, but some deformation is possible.[9] | Minimal dimensional changes reported. | Minimal; sub-millimeter deformations reported.[10] |

| Tensile Strength | Can decrease due to thermal degradation. | Generally maintained.[9] | Can increase or decrease depending on the polymer and dose. | Generally maintained. |

| Flexural Modulus | Can decrease, especially with higher temperatures and multiple cycles. | Generally maintained. | Can be affected, leading to embrittlement or softening.[3] | Minimal effect. |

| Hardness | Can be affected. | Minimal effect. | Can increase due to cross-linking. | Minimal effect. |

| Color Change | Can cause yellowing. | Minimal. | Can cause yellowing, browning, or other discoloration.[3] | Minimal. |

| Biocompatibility | Can be improved by leaching of residual monomers, but deformation is a concern.[11] | Generally good after proper aeration, but residuals are a major concern. | Generally good, but material degradation can lead to leachable byproducts. | Good, as it leaves no toxic residues.[7] |

Experimental Protocols

The following are generalized protocols for each sterilization method. These should be adapted and validated for the specific "Resinone" part and equipment used.

Steam Autoclave Sterilization Protocol

-

Pre-Sterilization Cleaning: Thoroughly clean the 3D printed part to remove any uncured resin and support material. Rinse with deionized water and dry completely.

-

Packaging: Place the part in a steam-permeable sterilization pouch or wrap.

-

Autoclave Cycle:

-

Place the packaged part in the autoclave.

-

Run a standard gravity displacement or pre-vacuum cycle. A common cycle is 121°C at 15 psi for 30 minutes.[1]

-

Note: Cycle parameters should be chosen based on the heat deflection temperature (HDT) of the resin to minimize deformation.

-

-

Drying: Ensure a complete drying cycle is run to remove all moisture.

-

Post-Sterilization Handling: Allow the part to cool to room temperature before handling.

Ethylene Oxide (EtO) Sterilization Protocol

-

Pre-Sterilization Cleaning and Drying: Clean the part as described above. It is critical that the part is completely dry, as moisture can react with EtO to form toxic residuals.

-

Packaging: Package the part in a breathable, EtO-permeable pouch.

-

Preconditioning: Place the packaged part in a preconditioning chamber to bring it to a specific temperature and humidity (typically 40-80% relative humidity).[2]

-

EtO Sterilization Cycle:

-

Transfer the part to the EtO sterilization chamber.

-

The cycle consists of a vacuum phase, gas introduction (typically 450-1200 mg/L), exposure (1-6 hours), and gas evacuation.[2]

-

-

Aeration: This is a critical step to remove residual EtO. Aeration can take 8-12 hours at 50-60°C or up to 7 days at ambient temperature.[2] The duration depends on the material and part geometry.

Gamma Irradiation Sterilization Protocol

-

Pre-Sterilization Cleaning and Packaging: Clean the part and package it in a radiation-compatible, sealed pouch.

-

Dosimetry: Determine the appropriate radiation dose. A common dose for medical devices is 25 kGy.[12] This should be validated based on the bioburden of the product.

-

Irradiation: Expose the packaged part to a Cobalt-60 gamma radiation source until the target dose is achieved.

-

Post-Irradiation: No post-treatment is required. The part is sterile as long as the packaging remains intact.

Low-Temperature Hydrogen Peroxide Plasma Sterilization Protocol

-

Pre-Sterilization Cleaning and Drying: Clean the part thoroughly. The part must be completely dry.

-

Packaging: Use appropriate polypropylene (B1209903) wraps or pouches designed for plasma sterilization.

-

Plasma Sterilization Cycle:

-

Place the packaged part in the sterilization chamber.

-

The cycle involves a vacuum, injection of hydrogen peroxide vapor, and the application of radiofrequency energy to create a plasma. This process typically operates at 37-44°C for about 75 minutes.[3]

-

-

Post-Sterilization: The byproducts are water and oxygen, so no aeration is required. The part can be used immediately after the cycle is complete.

Visualization of Workflows and Decision Making

General Sterilization Workflow for 3D Printed Parts

Caption: General workflow from 3D printing to a sterile part.

Decision-Making Flowchart for Sterilization Method Selection

Caption: Decision-making for selecting a sterilization method.

Conclusion and Recommendations

The sterilization of 3D printed photopolymer resin parts is a multi-faceted process that requires careful consideration of the interplay between the material, the sterilization method, and the intended application. There is no single "best" method, and the optimal choice represents a balance of efficacy, material compatibility, and logistical considerations.

Key Recommendations:

-

Material Selection: Whenever possible, select photopolymer resins with high heat deflection temperatures and known compatibility with common sterilization methods.

-

Validation is Essential: Always perform a thorough validation of the chosen sterilization method with the specific "this compound" part. This should include testing for sterility assurance, as well as evaluating any changes in mechanical properties, dimensional accuracy, and biocompatibility.

-

Follow Manufacturer Guidelines: Adhere to the recommendations of both the resin manufacturer and the sterilization equipment manufacturer.

-

Consider the Entire Workflow: The cleaning and packaging steps are as critical as the sterilization cycle itself for ensuring the final sterility of the part.

By following a systematic and evidence-based approach, researchers, scientists, and drug development professionals can successfully sterilize their 3D printed photopolymer resin parts, enabling their use in a wide range of critical applications.

References

- 1. Effects of Steam Sterilization on 3D Printed Biocompatible Resin Materials for Surgical Guides—An Accuracy Assessment Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]

- 3. 3dresyns.com [3dresyns.com]

- 4. Effects of 3D-printers and manufacturer-specified post-curing units on the dimensional accuracy, compressive strength, and degree of conversion of resin for fixed dental prostheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tuttnauer.com [tuttnauer.com]

- 6. sterigenics.com [sterigenics.com]

- 7. ebeammachine.com [ebeammachine.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. How to Sterilize 3D Printed Objects for Surgical Use? An Evaluation of the Volumetric Deformation of 3D-Printed Genioplasty Guide in PLA and PETG after Sterilization by Low-Temperature Hydrogen Peroxide Gas Plasma [opendentistryjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. steris-ast.com [steris-ast.com]

Cytotoxicity Profile of Resinone Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the cytotoxicity profile of Resinone, a naturally occurring compound. The information is compiled from available preclinical research, focusing on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Quantitative Cytotoxicity Data

The cytotoxic and antiplasmodial activities of this compound have been evaluated in preliminary studies. The available data on its half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are summarized below. It is important to note that the available data is limited, and further research is required to establish a comprehensive cytotoxicity profile across a broader range of cell lines.

| Formulation | Cell Line | Assay Type | Result | Unit | Reference |

| This compound | L6 (Rat Myoblast) | Cytotoxicity | CC50: 84.8 | µM | [1] |

| This compound | - | Antiplasmodial | IC50: 0.09 | µg/mL | [1] |

| This compound | - | Antiplasmodial | IC50: < 1 | µg/mL |

Experimental Protocols

The following is a representative experimental protocol for determining the cytotoxicity of a compound like this compound, based on methodologies reported in the literature for resin-based compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Cell Culture and Treatment

-

Cell Lines and Culture Conditions: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., human fibroblasts) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Preparation and Exposure: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared in the culture medium to achieve the desired final concentrations. The media in the 96-well plates is replaced with the media containing the different concentrations of this compound. Control wells receive media with the same concentration of DMSO as the highest this compound concentration wells.

MTT Assay for Cell Viability

-

Incubation: The cells are incubated with the this compound formulations for a predetermined period, typically 24, 48, or 72 hours.

-

Addition of MTT Reagent: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization of Formazan: The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control group (untreated cells). The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

Potential Signaling Pathway: Apoptosis

Preliminary in silico studies suggest that this compound may exert its cytotoxic effects through the induction of apoptosis, potentially by interacting with key components of the apoptotic signaling cascade such as Caspase-3. The diagram below illustrates a simplified model of the intrinsic and extrinsic pathways of apoptosis, culminating in the activation of executioner caspases.

Caption: Simplified overview of the apoptotic signaling cascade.

Conclusion and Future Directions

The currently available data suggests that this compound exhibits cytotoxic properties, although the extent of this activity against a wide range of cancer cell lines has yet to be fully elucidated. The provided experimental protocol offers a standardized approach for further investigation into its cytotoxic profile. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a comprehensive panel of human cancer cell lines and non-cancerous cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying this compound-induced cell death, including the validation of its role in apoptosis and the identification of the specific signaling pathways involved.

-

In Vivo Efficacy: Assessing the anti-tumor efficacy of this compound formulations in preclinical animal models to translate the in vitro findings into a potential therapeutic context.

This technical guide serves as a starting point for these future investigations, providing the foundational knowledge necessary to advance the understanding of this compound's potential as a cytotoxic agent.

References

Initial Findings on the Cellular Targets of Resinone

An in-depth technical guide has been created to provide initial findings on the cellular targets of Resinone, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring pentacyclic triterpene (C₃₀H₄₈O₂) that has garnered scientific interest due to its diverse biological activities. Initial investigations have identified potent effects in several key areas, including the promotion of chondrogenesis, antimalarial activity, and anti-HIV potential. This document summarizes the preliminary data on this compound's cellular interactions, details the experimental methodologies used for these findings, and proposes pathways for its mechanism of action. The objective is to provide a foundational resource for further research and development of this compound as a potential therapeutic agent.

Effect on Chondrogenic Differentiation

The most well-documented activity of this compound is its ability to promote the differentiation of mesenchymal stem cells into chondrocytes, the cells responsible for cartilage formation. This suggests a significant potential for applications in regenerative medicine and the treatment of cartilage-related disorders.

Quantitative Data Summary

Data from studies on porcine adipose-derived mesenchymal stem cells (pADMSCs) demonstrate this compound's efficacy and safety in promoting chondrogenesis.[1]

| Parameter | Assay | Condition | Result | Significance |

| Cell Viability | MTT Assay | 36 µM this compound | >100% (relative to control) | Non-toxic at effective conc. |

| Gene Expression (Day 14) | RT-qPCR | 36 µM this compound | Up-regulation of SOX9 | p < 0.01 |

| 36 µM this compound | Up-regulation of Collagen II (COL2A1) | p < 0.01 | ||

| 36 µM this compound | Up-regulation of Collagen X (COL10A1) | p < 0.01 | ||

| Matrix Deposition (Day 21) | Immunohistochemistry | 36 µM this compound | Increased stain intensity for Collagen X | Qualitative Increase |

Proposed Signaling Pathway

This compound's induction of key chondrogenic transcription factors points towards a mechanism involving the master regulator SOX9.[1] SOX9 is critical for initiating chondrogenesis and directly activates the transcription of cartilage-specific matrix genes like COL2A1.[2][3] The subsequent up-regulation of COL10A1 indicates a role in chondrocyte maturation and hypertrophy.[1] The direct molecular target of this compound that initiates this cascade remains to be identified.

Antimalarial and Anti-HIV Activity

Secondary sources report potent antimalarial and anti-HIV activities for this compound, although primary studies detailing the quantitative and mechanistic aspects were not identified.

Quantitative Data Summary

The following data is reported from review articles and requires confirmation from primary experimental sources.

| Activity | Organism/Target | Parameter | Reported Value |

| Antimalarial | Plasmodium falciparum | IC₅₀ | < 1 µg/mL |

| Anti-HIV | HIV Protease | Activity | Inhibition |

Putative Mechanisms

-

Antimalarial: The potent activity against P. falciparum suggests this compound may act on a critical parasitic process. Many antimalarials function by interfering with hemoglobin digestion and heme detoxification in the parasite's food vacuole or by targeting the mitochondrial electron transport chain.[4][5]

-

Anti-HIV: The reported inhibition of HIV protease suggests this compound may function as a competitive or non-competitive inhibitor of this critical viral enzyme, which is essential for producing mature, infectious virions.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the validation and expansion of these initial findings. The following sections describe generalized protocols for identifying this compound's targets and validating its biological activities.

Target Identification Workflow

Identifying the direct molecular binding partners of this compound is the next critical step. A chemical proteomics approach using affinity chromatography coupled with mass spectrometry is a standard method.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for conjugation (e.g., with a terminal carboxyl or amino group).

-

Immobilization: Covalently couple the this compound analog to an activated affinity matrix (e.g., NHS-activated Sepharose beads) to create the affinity resin. A control resin should be prepared using the linker alone.

-

Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., pADMSCs, P. falciparum-infected erythrocytes) under non-denaturing conditions.

-

Incubation: Incubate the cell lysate with the this compound-affinity resin and the control resin in parallel at 4°C to allow for protein binding.

-

Washing: Wash the resins extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the resin. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of free this compound.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are unique to the this compound-affinity resin, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chondrogenesis Assay Protocol

This protocol is based on the methods used to assess the effect of compounds on mesenchymal stem cell differentiation.[1][8]

-

Cell Culture: Culture pADMSCs in standard growth medium.

-

Pellet Culture: To induce chondrogenesis, create high-density pellet cultures by centrifuging 2.5 x 10⁵ cells in a 15 mL conical tube.

-

Differentiation: Culture the cell pellets in a serum-free chondrogenic differentiation medium containing TGF-β3. For the experimental condition, supplement this medium with 36 µM this compound. Change the medium every 2-3 days.

-

Harvesting: Harvest pellets at specified time points (e.g., Day 14, Day 21).

-

Gene Expression Analysis (RT-qPCR):

-

Extract total RNA from Day 14 pellets.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative PCR using primers specific for SOX9, COL2A1, COL10A1, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in gene expression compared to untreated controls.

-

-

Histological Analysis:

-

Fix Day 21 pellets in formalin, embed in paraffin, and section.

-

Perform immunohistochemistry using an antibody against Collagen Type X to visualize matrix deposition.

-

P. falciparum Growth Inhibition Assay

This protocol describes a standard method for assessing antimalarial drug efficacy in vitro.[9]

-

Parasite Culture: Culture a synchronous ring-stage P. falciparum strain (e.g., 3D7) in human erythrocytes at 2% hematocrit and 1% parasitemia.

-

Drug Plating: In a 96-well plate, perform a serial dilution of this compound to create a range of concentrations. Include a drug-free control.

-

Incubation: Add the parasite culture to the wells and incubate for 72 hours under standard conditions (37°C, 5% CO₂, 5% O₂).

-

Quantification of Growth:

-

Lyse the cells and quantify parasite DNA using a fluorescent DNA dye (e.g., SYBR Green I or DAPI).

-

Measure fluorescence using a plate reader.

-

-

Data Analysis: Plot the percentage of growth inhibition against the this compound concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.

HIV Protease Inhibition Assay

This protocol outlines a generic in vitro enzymatic assay to measure direct inhibition of HIV protease.[10][11]

-

Reagents: Obtain recombinant HIV-1 protease and a fluorogenic peptide substrate that mimics a natural cleavage site.

-

Reaction Setup: In a 96-well plate, add reaction buffer, varying concentrations of this compound, and a fixed amount of HIV-1 protease. Include a control with no inhibitor.

-

Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. Cleavage of the substrate separates a fluorophore from a quencher, resulting in a signal increase.

-

Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

References

- 1. The influence of friedelin, this compound, tingenone and betulin of compounds on chondrogenic differentiation of porcine adipose-derived mesenchymal stem cells (pADMSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cartilage, SOX9 and Notch signals in chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallel expression of Sox9 and Col2a1 in cells undergoing chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent Acridone Antimalarial against All Three Life Stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chondrogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]

- 9. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate analogue inhibition and active site titration of purified recombinant HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis and Characterization of Resinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resinone, systematically known as 16β-Hydroxylup-20(29)-en-3-one, is a pentacyclic triterpenoid (B12794562) of the lupane (B1675458) skeleton. Its molecular formula is C₃₀H₄₈O₂ with a molecular weight of approximately 440.71 g/mol . This natural product is of significant interest due to its potent biological activities, most notably its promising antimalarial properties. The structural complexity, featuring a hydroxyl group at the C-16 position and a ketone at the C-3 position, necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This guide provides a detailed overview of the analytical techniques and expected spectroscopic data for this compound, intended to assist researchers in its study and potential development as a therapeutic agent.

Molecular Structure and Properties

This compound's core structure is the lupane framework, a five-ring system that is common among a variety of bioactive natural products. The presence of key functional groups, including a ketone, a secondary alcohol, and an isopropenyl group, gives rise to a distinct spectroscopic fingerprint.

| Property | Value |

| Systematic Name | 16β-Hydroxylup-20(29)-en-3-one |

| Molecular Formula | C₃₀H₄₈O₂ |

| Molecular Weight | 440.71 g/mol |

| CAS Number | 43043-12-5 |

| Key Functional Groups | Ketone (C-3), Secondary Hydroxyl (C-16), Alkene (C-20, C-29) |

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely available in public spectral databases. However, based on the known structure and data from closely related lupane triterpenoids, the following tables summarize the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. The ¹H and ¹³C NMR spectra will reveal the specific chemical environment of each proton and carbon atom in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-29a | ~4.70 | br s |

| H-29b | ~4.58 | br s |

| H-16 | ~3.80 | m |

| H-19 | ~2.40 | m |

| Methyl Protons | 0.75 - 1.70 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~218.0 |

| C-20 | ~150.0 |

| C-29 | ~109.5 |

| C-16 | ~75.0 |

| Methyl Carbons | 14.0 - 30.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its ketone, hydroxyl, and alkene groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3400 | Stretching, broad |

| C-H (alkane) | 2850-2960 | Stretching |

| C=O (ketone) | ~1700 | Stretching, strong |

| C=C (alkene) | ~1640 | Stretching |

| C-O (alcohol) | 1000-1260 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For a related compound, 3-Hydroxy-lup-20(29)-en-16-one, a molecular ion peak corresponding to the molecular formula C₃₀H₄₈O₂ is expected[1].

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z | Description |